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molecular formula C10H6N2O4 B8532909 5-Nitro-3-isoquinolinecarboxylic acid CAS No. 80066-72-4

5-Nitro-3-isoquinolinecarboxylic acid

Cat. No. B8532909
M. Wt: 218.17 g/mol
InChI Key: YLFNFIOMMHOGMA-UHFFFAOYSA-N
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Patent
US05441949

Procedure details

3-Carboxy-5-nitroisoquinoline was prepared from 3-carboxyisoquinoline using a method similar to that used for the preparation of 2-carboxy-8-nitroquinoline in example 10 (Yield: 93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(C1N=CC2C(C=1)=CC=CC=2)(O)=O.[C:14]([C:17]1[CH:26]=[CH:25][C:24]2[C:19](=[C:20]([N+:27]([O-:29])=[O:28])[CH:21]=[CH:22][CH:23]=2)[N:18]=1)([OH:16])=[O:15]>>[C:14]([C:17]1[N:18]=[CH:19][C:24]2[C:25]([CH:26]=1)=[C:20]([N+:27]([O-:29])=[O:28])[CH:21]=[CH:22][CH:23]=2)([OH:16])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C=1N=CC2=CC=CC=C2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)C1=NC2=C(C=CC=C2C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1N=CC2=CC=CC(=C2C1)[N+](=O)[O-]
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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